molecular formula C15H12F2S2 B14278497 2,2-Bis(4-fluorophenyl)-1,3-dithiolane CAS No. 141582-12-9

2,2-Bis(4-fluorophenyl)-1,3-dithiolane

Cat. No.: B14278497
CAS No.: 141582-12-9
M. Wt: 294.4 g/mol
InChI Key: SVTZFBLQZMRCNE-UHFFFAOYSA-N
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Description

2,2-Bis(4-fluorophenyl)-1,3-dithiolane is an organic compound characterized by the presence of two fluorophenyl groups attached to a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-fluorophenyl)-1,3-dithiolane typically involves the reaction of 4-fluorobenzaldehyde with 1,3-propanedithiol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-fluorophenyl)-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Bis(4-fluorophenyl)-1,3-dithiolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-fluorophenyl)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups and dithiolane ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Uniqueness: 2,2-Bis(4-fluorophenyl)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical properties and reactivity compared to other fluorophenyl compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2,2-bis(4-fluorophenyl)-1,3-dithiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2S2/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTZFBLQZMRCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576203
Record name 2,2-Bis(4-fluorophenyl)-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141582-12-9
Record name 2,2-Bis(4-fluorophenyl)-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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